

# Spectroscopic and Synthetic Profile of 5-Amino-6-nitroquinoline: A Technical Guide

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## Compound of Interest

Compound Name: 5-Amino-6-nitroquinoline

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This technical guide provides a comprehensive overview of the spectroscopic characteristics of **5-Amino-6-nitroquinoline**, a quinoline derivative of interest in medicinal chemistry and materials science. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for its characterization. While direct experimental spectra for **5-Amino-6-nitroquinoline** are not widely available in the public domain, this guide compiles available data and provides predicted spectral information based on analogous compounds and spectroscopic principles.

## Spectroscopic Data

The following tables summarize the available and predicted spectral data for **5-Amino-6-nitroquinoline**.

### Table 1: <sup>1</sup>H NMR Spectral Data (Predicted)

Solvent: DMSO-d<sub>6</sub>, Reference: TMS (δ 0.00 ppm)

Proton Assignment	Predicted Chemical Shift ( $\delta$ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
H-2	8.7 - 8.9	dd	J = 4.2, 1.7 Hz
H-3	7.4 - 7.6	dd	J = 8.5, 4.2 Hz
H-4	8.3 - 8.5	dd	J = 8.5, 1.7 Hz
H-7	7.9 - 8.1	d	J = 9.0 Hz
H-8	7.6 - 7.8	d	J = 9.0 Hz
-NH <sub>2</sub>	7.3 - 7.5	s (broad)	-

**Table 2: <sup>13</sup>C NMR Spectral Data (Predicted)**

Solvent: DMSO-d<sub>6</sub>, Reference: DMSO-d<sub>6</sub> ( $\delta$  39.52 ppm)

Carbon Assignment	Predicted Chemical Shift ( $\delta$ , ppm)
C-2	150 - 152
C-3	121 - 123
C-4	135 - 137
C-4a	147 - 149
C-5	140 - 142
C-6	138 - 140
C-7	125 - 127
C-8	118 - 120
C-8a	128 - 130

**Table 3: IR Spectral Data**

Data based on NIST Chemistry WebBook entry for **5-Amino-6-nitroquinoline**.[\[1\]](#)[\[2\]](#)

Wavenumber (cm <sup>-1</sup> )	Assignment
3400 - 3200	N-H stretch (amine)
1620 - 1580	C=C stretch (aromatic)
1550 - 1490	N-O asymmetric stretch (nitro)
1360 - 1320	N-O symmetric stretch (nitro)
1300 - 1200	C-N stretch (aromatic amine)
850 - 800	C-H out-of-plane bend (aromatic)

## Table 4: Mass Spectrometry Data

Based on the molecular formula C<sub>9</sub>H<sub>7</sub>N<sub>3</sub>O<sub>2</sub>.[\[1\]](#)[\[2\]](#)

Ion	m/z (Predicted)
[M] <sup>+</sup>	189.05
[M-NO <sub>2</sub> ] <sup>+</sup>	143.06
[M-HNO <sub>2</sub> ] <sup>+</sup>	142.05

## Experimental Protocols

The following sections outline generalized experimental procedures for the spectroscopic analysis of **5-Amino-6-nitroquinoline**. These protocols are based on established methods for the characterization of quinoline derivatives.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of purified **5-Amino-6-nitroquinoline** in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>) in a standard 5 mm NMR tube.
- **<sup>1</sup>H NMR Acquisition:** Acquire the <sup>1</sup>H NMR spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2

seconds, and 16-32 scans.

- **<sup>13</sup>C NMR Acquisition:** Acquire the <sup>13</sup>C NMR spectrum on the same spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024-4096 scans).
- **Data Processing:** Process the acquired Free Induction Decays (FIDs) with appropriate Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

## Infrared (IR) Spectroscopy

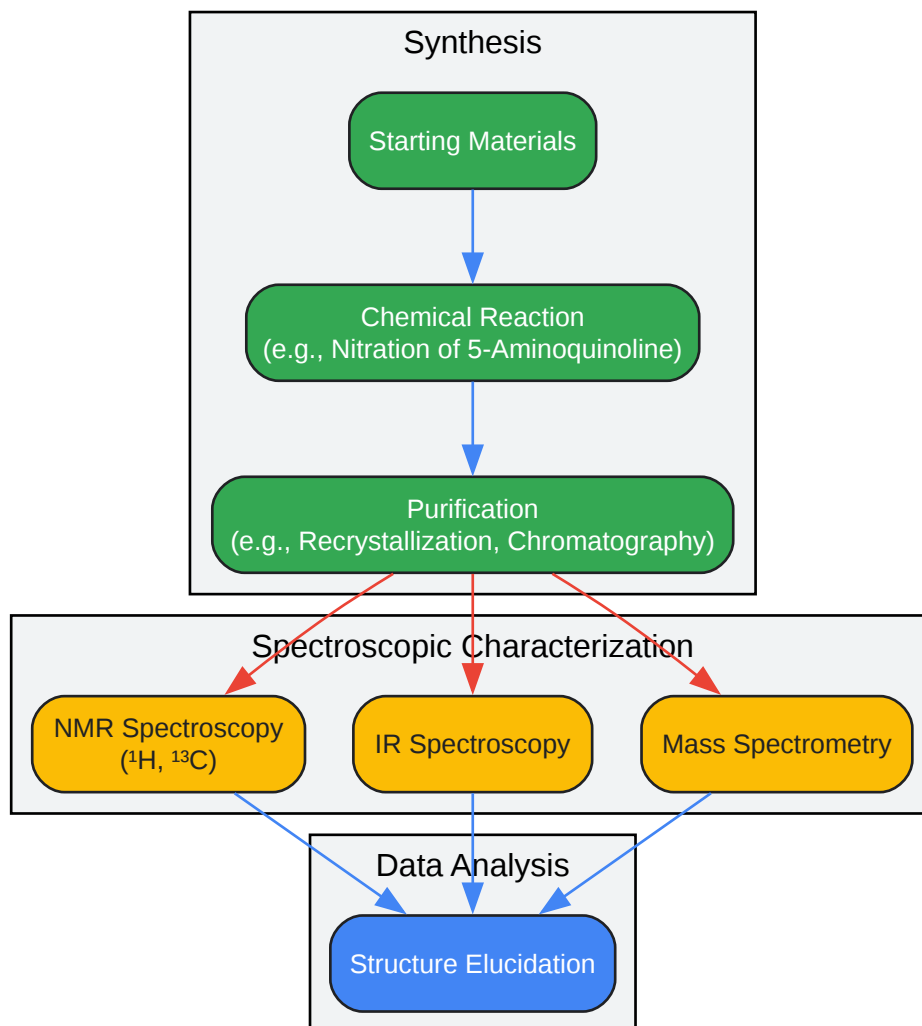
- **Sample Preparation:** Prepare the sample as a KBr (potassium bromide) pellet. Mix a small amount of **5-Amino-6-nitroquinoline** (approx. 1-2 mg) with about 100-200 mg of dry KBr powder in an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press. Alternatively, for Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid sample directly on the ATR crystal.
- **Data Acquisition:** Record the IR spectrum using a Fourier Transform Infrared (FT-IR) spectrometer over a range of 4000-400 cm<sup>-1</sup>. Acquire a background spectrum of the pure KBr pellet or the empty ATR crystal for background correction.

## Mass Spectrometry (MS)

- **Sample Introduction:** Introduce the sample into the mass spectrometer via a suitable ionization method. For a solid sample like **5-Amino-6-nitroquinoline**, Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. For EI, a direct insertion probe is typically employed. For ESI, the sample is first dissolved in a suitable solvent (e.g., methanol or acetonitrile).
- **Data Acquisition:** Acquire the mass spectrum in the positive ion mode over an appropriate mass-to-charge (m/z) range.
- **Data Analysis:** Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragmentation patterns.

## Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of **5-Amino-6-nitroquinoline**.



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## References

- 1. 5-Amino-6-nitroquinoline [webbook.nist.gov]

- 2. 5-Amino-6-nitroquinoline [webbook.nist.gov]
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